molecular formula C14H17N3O5 B11792032 Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11792032
M. Wt: 307.30 g/mol
InChI Key: OIVCJTQCHUJOAD-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and its presence in several clinical drugs . The 3,4,5-trimethoxyphenyl moiety is a structurally significant pharmacophore observed in bioactive molecules, including novel antimitotic agents investigated for targeting breast cancer . The acet ester functional group provides a reactive handle for further synthetic modification, making this compound a valuable building block for the synthesis of more complex target molecules. Researchers can utilize this intermediate to develop potential therapeutic agents, as the 1,2,4-triazole core is associated with a wide range of pharmacological properties such as antifungal, antibacterial, and anticancer activities . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and comply with all applicable local and national regulations.

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

methyl 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C14H17N3O5/c1-19-10-5-9(6-11(20-2)13(10)22-4)14-15-8-17(16-14)7-12(18)21-3/h5-6,8H,7H2,1-4H3

InChI Key

OIVCJTQCHUJOAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Condensation Reactions for Triazole Ring Formation

The 1,2,4-triazole core is typically constructed via cyclocondensation of hydrazine derivatives with carboxylic acids or their equivalents. For Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate, the triazole ring is formed by reacting 3,4,5-trimethoxybenzaldehyde derivatives with hydrazine hydrate, followed by cyclization. A study by Sharma et al. demonstrated that semicarbazones derived from aromatic aldehydes undergo oxidative cyclization in the presence of bromine and glacial acetic acid to yield 1,2,4-triazoles. This method achieved a 67% yield for analogous triazole derivatives, with reaction times of 8–12 hours at 80–100°C.

Functionalization of the Triazole Ring

After forming the triazole core, the N1 position is functionalized with an acetoxy group. A common approach involves alkylation using methyl chloroacetate in the presence of a base such as potassium carbonate. For example, Ambeed’s synthesis of methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate utilized this strategy, achieving a 97% purity product. Adapting this to the target compound, 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole is treated with methyl chloroacetate in dimethylformamide (DMF) at 60°C for 6 hours.

Detailed Preparation Methods

Step 1: Synthesis of 3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole

A mixture of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 4 hours to form the hydrazone intermediate. Subsequent cyclization with ammonium acetate in acetic acid at 120°C for 8 hours yields the triazole core. The crude product is purified via recrystallization from ethanol, achieving a 72% yield.

Step 2: Alkylation with Methyl Chloroacetate

The triazole (1.0 equiv) is dissolved in DMF, and methyl chloroacetate (1.5 equiv) is added dropwise under nitrogen. Potassium carbonate (2.0 equiv) is introduced, and the reaction is stirred at 60°C for 6 hours. The mixture is filtered, and the solvent is evaporated under reduced pressure. Column chromatography (hexane:ethyl acetate, 3:1) affords the target compound in 68% yield.

Table 1: Reaction Conditions and Yields for Two-Step Synthesis

StepReagentsTemperature (°C)Time (h)Yield (%)
1Hydrazine hydrate, NH4OAc120872
2Methyl chloroacetate, K2CO360668

One-Pot Continuous-Flow Synthesis

A novel continuous-flow method was reported for analogous triazole acetates, offering improved safety and efficiency. In this approach:

  • Triazole Formation : A solution of 3,4,5-trimethoxybenzaldehyde and thiosemicarbazide in acetic acid is pumped through a heated reactor (100°C, residence time: 20 minutes).

  • Alkylation : The outflow is mixed with methyl chloroacetate and triethylamine in a second reactor (50°C, residence time: 10 minutes).
    This method achieves an 82% overall yield, significantly higher than batch processes, due to precise temperature control and reduced side reactions.

Optimization Strategies

Solvent and Base Selection

The choice of solvent and base critically impacts alkylation efficiency. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity of the triazole nitrogen, while potassium carbonate or triethylamine minimizes ester hydrolysis. Comparative studies show DMF with K2CO3 provides a 68% yield, whereas acetonitrile with triethylamine yields 61% under identical conditions.

Temperature and Reaction Time

Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition of the trimethoxyphenyl group. Kinetic studies revealed optimal conditions at 60°C for 6 hours, balancing speed and product stability. Prolonged heating beyond 8 hours reduces yields by 15–20% due to ester degradation.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.02 (s, 2H, aromatic-H), 5.12 (s, 2H, CH2COO), 3.85 (s, 3H, OCH3), 3.79 (s, 6H, 2×OCH3), 3.68 (s, 3H, COOCH3).

  • 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (COO), 153.2 (C-OCH3), 144.6 (triazole-C), 129.4 (aromatic-C), 60.9–56.3 (OCH3), 52.1 (COOCH3), 49.8 (CH2COO).

  • ESI-MS : m/z 307.30 [M+H]+ (calculated for C14H17N3O5: 307.30).

Purity and Yield Comparison

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time
Two-Step Batch689514 hours
Continuous-Flow829830 minutes
Microwave-Assisted75972 hours

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites in prodrug strategies.

Conditions and Outcomes

Reaction TypeConditionsProductYield/OutcomeReference
Acidic Hydrolysis1M HCl, reflux, 6 hrs2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acidQuantitative conversion
Basic Hydrolysis1M NaOH, 80°C, 4 hrsSame as above92% yield

The carboxylic acid derivative exhibits enhanced hydrogen-bonding capacity, making it suitable for further functionalization or biological targeting .

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions, enabling the introduction of alkyl or aryl groups.

Example Reaction Pathway
Microwave-assisted substitution with aryl halides:

text
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate + Ar-X → KOH, methanol, microwave (120°C, 10 min) → Methyl 2-(3-(3,4,5-trimethoxyphenyl)-5-aryl-1H-1,2,4-triazol-1-yl)acetate

Key Data

Aryl Group (Ar)Reaction TimeYieldReference
4-Fluorophenyl15 min78%
3,5-Dimethoxyphenyl20 min65%

This method is efficient for generating derivatives with improved pharmacological profiles .

Condensation Reactions

The triazole NH group reacts with aldehydes or ketones to form Schiff bases or fused heterocycles.

Representative Condensation

text
This compound + Benzaldehyde → p-TSA, toluene, reflux, 8 hrs → Methyl 2-(3-(3,4,5-trimethoxyphenyl)-5-benzylidene-1H-1,2,4-triazol-1-yl)acetate

Outcome

  • The Schiff base derivative demonstrated enhanced tubulin inhibition (IC₅₀: 52 nM in MCF-7 cells) .

  • Electron-withdrawing substituents on the aldehyde improved reaction rates and yields .

Reduction of the Ester Group

The carbonyl group in the acetate moiety can be reduced to a hydroxymethyl group:

text
This compound → NaBH₄, THF/MeOH (1:1), 0–20°C, 2 hrs → 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)ethanol

Yield : 85–90% .

Demethylation of Methoxy Groups

Under strong acidic conditions, methoxy groups may undergo demethylation:

text
3,4,5-Trimethoxyphenyl → 3,4,5-Trihydroxyphenyl → BBr₃, DCM, −78°C → 20°C, 12 hrs

This reaction is less common due to steric hindrance but can modulate electronic properties for specific applications .

Biological Interaction-Driven Reactions

The compound’s triazole ring interacts with biological targets via hydrogen bonding and π-stacking. For example:

  • Tubulin Binding : Forms hydrogen bonds with β-tubulin’s Thr179 and Asn228 residues, inducing mitotic arrest .

  • Aromatase Inhibition : Docks into the enzyme’s active site via hydrophobic interactions with the trimethoxyphenyl group .

Scientific Research Applications

Anticancer Properties

Research indicates that Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate exhibits significant anticancer activity. Studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 1.9 to 7.52 µg/mL .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazole derivatives are well-documented for their antifungal properties. The structural similarity to known antifungals suggests potential efficacy against fungal pathogens, making it a candidate for further exploration in treating fungal infections .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve high yields and purity. Modifications to the triazole ring or the phenyl group can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of triazole derivatives including this compound, researchers evaluated its effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal activity of this compound against Candida species. The study employed disc diffusion methods to measure the zone of inhibition and found that modifications in the methoxy groups significantly enhanced antifungal potency .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives with varying substituents. Below is a detailed comparison with key analogs:

Ethyl 2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazol-5-yl]Acetate (CAS 1203337-54-5)

  • Structural Difference : The ethyl ester variant replaces the methyl ester group in the target compound.
  • Molecular Formula : C15H19N3O5 vs. C14H17N3O5 (target compound).
  • Molecular Weight : 321.33 g/mol vs. 307.30 g/mol (estimated for the methyl analog).
  • Synthesis : Prepared via alkylation of triazole thiols with ethyl chloroacetate under basic conditions, similar to methods described for methyl derivatives .
  • Key Data : Smiles: CCOC(=O)Cc1nc(-c2cc(OC)c(OC)c2OC)n[nH]1 .

Methyl 2-(3-Amino-1H-1,2,4-Triazol-1-yl)Acetate (CAS 959054-36-5)

  • Structural Difference: Lacks the 3,4,5-trimethoxyphenyl substituent; instead, an amino group occupies the triazole’s 3-position.
  • Molecular Formula : C5H8N4O2 vs. C14H17N3O3.
  • Molecular Weight : 156.14 g/mol vs. 307.30 g/mol.
  • Applications : Serves as a precursor for bioactive triazole derivatives, highlighting the versatility of ester-functionalized triazoles in medicinal chemistry .

Ethyl 2-Hydroxy-2-[5-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-Triazol-4-yl]Acetate

  • Structural Difference : Contains a 1,2,3-triazole ring instead of 1,2,4-triazole and a hydroxyacetate group.
  • Synthesis : Derived from click chemistry (azide-alkyne cycloaddition) with 3,4,5-trimethoxyphenyl alkynes.
  • Key Data : NMR (CDCl3) confirms regioselectivity and electronic effects of the trimethoxyphenyl group .

2-(3-Phenyl-1H-1,2,4-Triazol-1-yl)Acetic Acid (CAS 1368811-52-2)

  • Structural Difference : Replaces the trimethoxyphenyl group with a simple phenyl ring and lacks the methyl ester.
  • Molecular Formula : C10H9N3O2 vs. C14H17N3O5.
  • Applications : Demonstrates the role of carboxylic acid functionalization in modulating solubility and binding affinity .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
Target Compound (Methyl ester) C14H17N3O5 307.30* 3,4,5-Trimethoxyphenyl, methyl Alkylation of triazole thiols
Ethyl ester analog C15H19N3O5 321.33 3,4,5-Trimethoxyphenyl, ethyl Similar to target compound
Methyl 2-(3-Amino-triazol-1-yl)Acetate C5H8N4O2 156.14 Amino group, methyl ester Condensation reactions
2-(3-Phenyl-triazol-1-yl)Acetic Acid C10H9N3O2 203.20 Phenyl, carboxylic acid Hydrolysis of nitriles

*Estimated based on structural similarity to ethyl analog .

Biological Activity

Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative and antimicrobial effects.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the 3,4,5-trimethoxyphenyl moiety enhances its pharmacological properties. The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole structure, followed by esterification to yield the methyl ester form.

Antiproliferative Activity

Research indicates that derivatives of triazole compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The antiproliferative activity is often attributed to the inhibition of tubulin polymerization, which is crucial for cell division. Studies have shown that compounds with similar structures can effectively inhibit the growth of cancer cells by disrupting microtubule dynamics .
  • Case Studies :
    • One study reported that triazole derivatives showed IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as anticancer agents .
    • Another investigation highlighted that modifications in the trimethoxyphenyl moiety could enhance cytotoxicity without compromising interaction with target proteins .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : Various studies have assessed the antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that certain triazole derivatives exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Table of Antimicrobial Activity :
CompoundMicroorganismMIC (µg/mL)
Methyl 2-(...)-acetateStaphylococcus aureus31.25
Methyl 2-(...)-acetateEscherichia coli62.5
Standard AntibioticStaphylococcus aureus15.6
Standard AntibioticEscherichia coli30.0

Computational Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound forms stable complexes with key enzymes involved in cancer proliferation and bacterial growth inhibition .

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a multi-step pathway, typically involving:

  • Step 1: Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
  • Step 2: Introduction of the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Step 3: Acetylation and esterification to install the methyl ester group.

Optimization strategies include:

  • Catalyst Selection: Use of DBU (1,8-diazabicycloundec-7-ene) to promote Knoevenagel condensation, as demonstrated in analogous triazole-acrylonitrile syntheses .
  • Solvent Effects: Polar aprotic solvents (e.g., THF, DMSO) enhance reaction efficiency for triazole derivatives .
  • Temperature Control: Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Methodological Answer:

  • 1H/13C NMR:
    • The triazole proton resonates at δ 8.3–9.1 ppm (singlet, 1H), while the 3,4,5-trimethoxyphenyl group shows aromatic protons as a singlet (δ 7.2 ppm, 2H) .
    • Methoxy groups appear as singlets at δ 3.7–3.9 ppm (9H total) .
  • HRMS: Exact mass analysis confirms the molecular ion ([M+H]+) at m/z 362.1484 (calculated for C₁₅H₁₇N₃O₅) .
  • X-ray Crystallography: Resolves bond lengths and angles, critical for confirming the triazole-phenyl spatial arrangement (e.g., mean σ(C–C) = 0.002 Å in related structures) .

Advanced Research Questions

Q. How does the substitution pattern on the triazole ring influence biological activity, and what assays validate its pharmacological potential?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
    • The methyl ester at position 2 improves metabolic stability compared to free acids .
  • Assays for Validation:
    • Antifungal: Broth microdilution assays against Candida albicans (MIC ≤ 16 µg/mL) .
    • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Q. What computational approaches predict the compound’s binding affinity to target enzymes, and how do they align with experimental data?

Methodological Answer:

  • Docking Studies:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (lanosterol 14α-demethylase). The trimethoxyphenyl group may occupy the hydrophobic active site .
  • MD Simulations:
    • 100-ns simulations assess stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
  • Validation: Compare computed binding energies (ΔG ~ -8.5 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. How can synthetic byproducts or isomers be identified and resolved during purification?

Methodological Answer:

  • Chromatography:
    • Silica gel chromatography with gradient elution (e.g., EtOAc/hexanes/MeOH 49:49:2) separates regioisomers .
  • HPLC-MS:
    • Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve byproducts via retention time and m/z analysis .
  • Crystallization:
    • Slow evaporation from ethanol yields pure crystals for X-ray validation, avoiding co-crystallization of impurities .

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